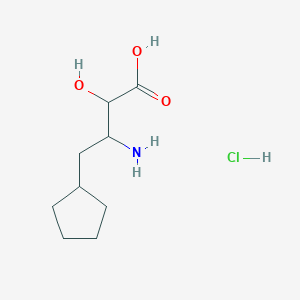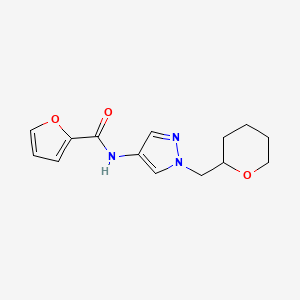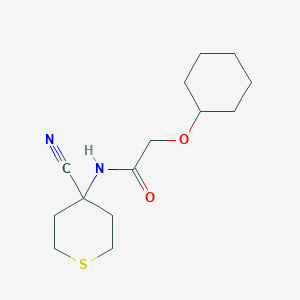
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol often involves base-catalyzed Claisen-Schmidt condensation reactions. For example, the synthesis of chalcone derivatives, which share structural similarities with this compound, is carried out by reacting substituted acetophenones with aldehydes in the presence of a base (Salian et al., 2018). This method showcases the foundational chemistry used to synthesize structurally related compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been elucidated through X-ray diffraction studies. Such analyses reveal details about dihedral angles, intramolecular hydrogen bonding, and intermolecular interactions, such as C-H⋯O and C-F⋯π interactions, which are critical for understanding the molecular conformation and stability (Salian et al., 2018).
Chemical Reactions and Properties
Research on the chemical reactions and properties of this compound and related compounds often focuses on their reactivity in various organic synthesis contexts. For instance, compounds with similar structural frameworks undergo nucleophilic substitutions and cyclization reactions, highlighting the versatility of these compounds in synthetic chemistry (Houghton et al., 1980).
Scientific Research Applications
Pharmaceutical Research and Pharmacokinetics
Pharmacokinetic studies of designer stimulants, such as 3-fluorophenmetrazine, a derivative related to phenmetrazine, highlight the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) of fluorinated compounds. These studies provide crucial data for interpreting forensic and clinical cases, contributing to the development of therapeutic agents and understanding their metabolic pathways (Grumann et al., 2019).
Molecular Logic Systems and Fluorescence Sensing
The development of molecular logic systems utilizing fluorophores demonstrates the application of fluorinated compounds in creating sensors for detecting specific ions. Compounds like 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one showcase the potential of fluorinated molecules in sensing applications, where changes in fluorescence can indicate the presence of certain substances (Zhang et al., 2008).
Antimicrobial and Antiradical Activity
Research on the synthesis and evaluation of novel fluorophenyl derivatives for their antimicrobial activity points towards the potential of these compounds in addressing microbial resistance. The exploration of (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol and related structures could lead to the development of new antimicrobial agents with specific activity profiles (Nagamani et al., 2018).
Material Science and Chemical Synthesis
The synthesis and characterization of fluorinated compounds extend to material science, where their properties can influence the development of new materials. For instance, the study of crystal structures and computational analyses of fluorophenyl derivatives aids in understanding their physical and chemical properties, which can be crucial for designing materials with specific functionalities (Meenatchi et al., 2015).
properties
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHNVFEOLPHQH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2496155.png)

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)
![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)


![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)
